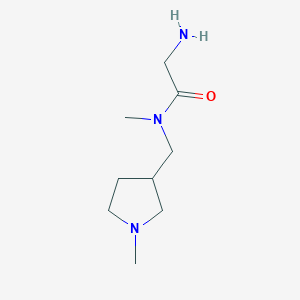![molecular formula C9H20N2O B7861488 2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol](/img/structure/B7861488.png)
2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: pyrrolidines . Pyrrolidines are five-membered nitrogen-containing heterocycles, which are known for their versatility in medicinal chemistry and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Methylation: : The pyrrolidine ring is then methylated to introduce the methyl groups at the desired positions.
Attachment of the Ethanolamine Group:
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: : Reduction reactions can reduce the compound to simpler structures.
Substitution: : Substitution reactions can replace one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : The major products include pyrrolidinone derivatives.
Reduction: : The major products include simpler amines or alcohols.
Substitution: : The major products depend on the specific nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : It may serve as a ligand or inhibitor in biological studies, interacting with enzymes or receptors.
Industry: : It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: can be compared with other similar compounds, such as:
Pyrrolidine derivatives: : These compounds share the pyrrolidine ring but may have different substituents or functional groups.
Ethanolamine derivatives: : These compounds contain the ethanolamine group but may have different core structures.
The uniqueness of This compound lies in its specific combination of the pyrrolidine ring and the ethanolamine group, which may confer distinct biological and chemical properties.
Propiedades
IUPAC Name |
2-[methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10-4-3-9(7-10)8-11(2)5-6-12/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFAQDZEEIMPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-[(3-nitrophenyl)formamido]propanoate](/img/structure/B7861417.png)
![Ethyl 3-[(3-chlorophenyl)formamido]propanoate](/img/structure/B7861421.png)
![N-[2-(2-methoxyethoxy)ethyl]piperidine-4-carboxamide](/img/structure/B7861428.png)







![1-[(2-chlorophenyl)methyl]-1H-pyrazole](/img/structure/B7861494.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B7861503.png)


